[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride
Description
Properties
IUPAC Name |
[4-(difluoromethyl)cyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h6-8H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYWOXMFOWVQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride typically involves the reaction of cyclohexylmethanamine with difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexylmethanamines, oxides, and reduced amines .
Scientific Research Applications
[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride include:
- [4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride
- [4-(Chloromethyl)cyclohexyl]methanamine hydrochloride
- [4-(Bromomethyl)cyclohexyl]methanamine hydrochloride
Uniqueness
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it particularly valuable in specific research and industrial applications .
Biological Activity
[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride, with the molecular formula C8H15F2N·HCl and CAS number 2230798-59-9, is a compound of significant interest in medicinal chemistry and biological research. Its unique difluoromethyl group contributes to distinct biological activities, making it a valuable subject for investigation.
The synthesis of this compound typically involves the reaction of cyclohexylmethanamine with difluoromethylating agents. This process is conducted under controlled conditions using solvents and catalysts to achieve high yields and purity. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of various receptors and enzymes, influencing numerous biological pathways. The exact mechanisms depend on the context of its use, but its potential as a therapeutic agent is noteworthy .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives synthesized through multicomponent reactions have demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Klebsiella planticola. These findings suggest that the compound may possess similar antimicrobial capabilities .
Anticancer Potential
Research into the anticancer properties of related compounds indicates that this compound could be explored as a potential anticancer agent. Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in vitro. For example, certain derivatives exhibited IC50 values as low as 0.0517 μM against A549 lung cancer cells, indicating strong anticancer activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives for their antibacterial activity against five strains of bacteria. The results indicated that some compounds achieved minimum inhibitory concentrations (MICs) below 10 μg/mL, demonstrating effective antimicrobial properties.
- Antitumor Activity : In another investigation, derivatives were tested against multiple cancer cell lines (A549, HeLa, HepG-2). The results showed significant cytotoxic effects, with several compounds leading to apoptosis in cancer cells.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Effects |
|---|---|---|---|
| [4-(Difluoromethyl)cyclohexyl]methanamine HCl | Moderate | High | Potential enzyme modulation |
| [4-(Trifluoromethyl)cyclohexyl]methanamine HCl | Low | Moderate | Interaction with different receptors |
| [4-(Chloromethyl)cyclohexyl]methanamine HCl | High | Low | Limited therapeutic applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
